molecular formula C7H9ClN2 B2647382 4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole CAS No. 1563791-15-0

4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole

Cat. No.: B2647382
CAS No.: 1563791-15-0
M. Wt: 156.61
InChI Key: LMUUUXFLROMSSI-NSCUHMNNSA-N
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Description

4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methylpyrazole with 3-chloroprop-1-ene under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dichloromethane or N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropenyl group can be substituted by other nucleophiles.

    Addition Reactions: The double bond in the propenyl group can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Addition Reactions: Electrophiles like halogens or acids can be used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • (E)-(3-chloroprop-1-enyl)-4-bromobenzene
  • 2-(3-chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comparison: Compared to similar compounds, 4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

4-[(E)-3-chloroprop-1-enyl]-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-10-6-7(5-9-10)3-2-4-8/h2-3,5-6H,4H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUUUXFLROMSSI-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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